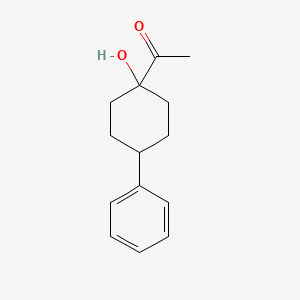
trans-1-Acetyl-4-phenylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Acetyl-4-phenylcyclohexanol: is an organic compound that features a cyclohexane ring substituted with an acetyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Acetyl-4-phenylcyclohexanol typically involves the selective oxidation of phenylcyclohexane. One common method is the use of cytochrome P450 enzymes, such as CYP101B1, which can selectively oxidize phenylcyclohexane to trans-4-phenylcyclohexanol . This reaction is carried out under mild conditions and exhibits high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar enzymatic methods or chemical oxidants. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Acetyl-4-phenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: trans-1-Acetyl-4-phenylcyclohexanol is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed oxidation reactions. It serves as a model substrate for investigating the activity and specificity of cytochrome P450 enzymes.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of fine chemicals and specialty materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of trans-1-Acetyl-4-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes. For example, its oxidation by cytochrome P450 enzymes involves the transfer of electrons and the activation of molecular oxygen, leading to the formation of hydroxylated products
Comparaison Avec Des Composés Similaires
trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but differs in the position of the phenyl group.
Phenylcyclohexane: The parent compound from which trans-1-Acetyl-4-phenylcyclohexanol is derived. It is used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective oxidation and other reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
29161-95-3 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(1-hydroxy-4-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-11(15)14(16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3 |
Clé InChI |
RXZJKNHFAUFBHI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
SMILES canonique |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
| 60583-65-5 | |
Synonymes |
1-acetyl-4-phenylcyclohexanol MG 6236 MG-6236 trans-1-acetyl-4-phenylcyclohexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


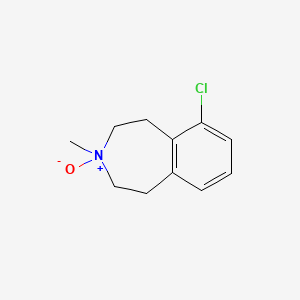
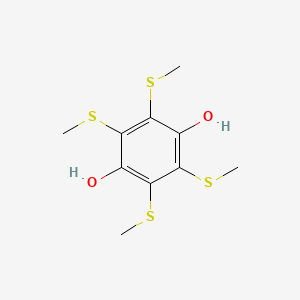
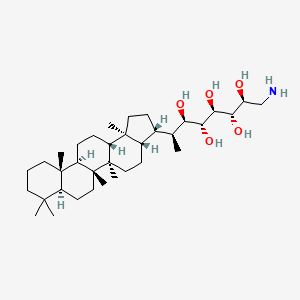
![Methyl 2-[2-(2-phenylethenyl)phenyl]-3-methoxyacrylate](/img/structure/B1215362.png)
![(15S,16R,18S)-16-[(Dimethylamino)methyl]-16-hydroxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1215363.png)

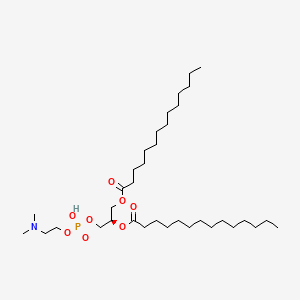
![2-methyl-5-(4-methylpiperazin-1-yl)-6-oxido-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepin-6-ium](/img/structure/B1215369.png)
amino]propyl]-3,4,5-trimethoxy-alpha-isopropylbenzeneacetonitrile](/img/structure/B1215370.png)
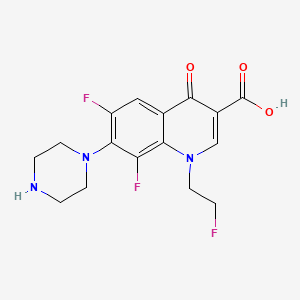
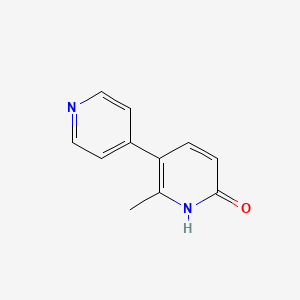
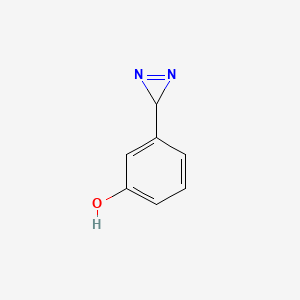
![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/structure/B1215376.png)
![4-[4-cyanophenyl(1H-1-imidazolyl)methyl]benzonitrile](/img/structure/B1215379.png)
